molecular formula C12H17N3O2S B12187237 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12187237
M. Wt: 267.35 g/mol
InChI Key: OKCYQSRPLKERSS-UHFFFAOYSA-N
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Description

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a thiazole ring, a pyrrole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. The starting materials often include 4,5-dimethylthiazole and 2-methoxyethylamine, which undergo a series of reactions such as condensation, cyclization, and reduction to form the final product. Specific reaction conditions, such as temperature, pH, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process may also include purification steps such as crystallization, distillation, and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-3-ol is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(2-methoxyethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C12H17N3O2S/c1-7-8(2)18-12(14-7)10-9(16)6-15(11(10)13)4-5-17-3/h13,16H,4-6H2,1-3H3

InChI Key

OKCYQSRPLKERSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(CN(C2=N)CCOC)O)C

Origin of Product

United States

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